molecular formula C5H13I2N B2881640 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide CAS No. 494748-91-3

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide

Cat. No.: B2881640
CAS No.: 494748-91-3
M. Wt: 340.975
InChI Key: HZOKSODREVGHBU-UHFFFAOYSA-N
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Description

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide: is a chemical compound with the molecular formula C5H13IN . It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its role in various chemical reactions, including hydrogenation, functionalization of alkenes, and reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide typically involves the iodination of N,N-dimethylpropan-1-amine. This can be achieved through the reaction of N,N-dimethylpropan-1-amine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide involves its interaction with molecular targets through iodination. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can affect various cellular pathways and processes .

Comparison with Similar Compounds

  • 3-iodo-N,N-dimethylpropan-1-amine hydrochloride
  • 3-iodo-N,N-dimethylpropan-1-amine hydrobromide
  • 3-iodo-N,N-dimethylpropan-1-amine sulfate

Uniqueness: 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide is unique due to its specific iodination, which imparts distinct chemical properties and reactivity. Compared to its hydrochloride and hydrobromide counterparts, the hydroiodide form may exhibit different solubility and stability characteristics, making it suitable for specific applications .

Properties

IUPAC Name

3-iodo-N,N-dimethylpropan-1-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12IN.HI/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKSODREVGHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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